molecular formula C9H12ClN B13127275 2-(Chloromethyl)-6-ethylaniline CAS No. 88301-87-5

2-(Chloromethyl)-6-ethylaniline

Cat. No.: B13127275
CAS No.: 88301-87-5
M. Wt: 169.65 g/mol
InChI Key: IQDHVJHXJCNISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-ethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloromethyl group and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-ethylaniline typically involves the chloromethylation of 6-ethylaniline. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons then attack the aldehyde, followed by rearomatization of the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-ethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of corresponding amines or reduced derivatives.

Scientific Research Applications

2-(Chloromethyl)-6-ethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs with potential therapeutic effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-ethylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA, which can result in changes in cellular function or induction of cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methylaniline
  • 2-(Chloromethyl)-6-methylaniline
  • 2-(Chloromethyl)-4-ethylaniline

Comparison

2-(Chloromethyl)-6-ethylaniline is unique due to the specific positioning of the chloromethyl and ethyl groups on the benzene ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Properties

CAS No.

88301-87-5

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-(chloromethyl)-6-ethylaniline

InChI

InChI=1S/C9H12ClN/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5H,2,6,11H2,1H3

InChI Key

IQDHVJHXJCNISY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CCl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.